molecular formula C5H12N2 B2644734 [(azetidin-2-yl)methyl](methyl)amine CAS No. 227030-58-2

[(azetidin-2-yl)methyl](methyl)amine

Cat. No.: B2644734
CAS No.: 227030-58-2
M. Wt: 100.165
InChI Key: KBLBMLAQHLFNDS-UHFFFAOYSA-N
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Description

(azetidin-2-yl)methylamine is a chemical compound with the molecular formula C5H12N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Mechanism of Action

The azetidine ring is a common structural feature of a number of wide-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardiacins, and monobactams . These antibiotics work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Safety and Hazards

The compound has been classified with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed . The hazard statements associated with this compound are H226, H302, and H314 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (azetidin-2-yl)methylamine typically involves the aza-Michael addition reaction. This process starts with the preparation of α,β-unsaturated esters, followed by the addition of heterocyclic amines to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) in a controlled environment to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of (azetidin-2-yl)methylamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance the reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

(azetidin-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(azetidin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLBMLAQHLFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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